Octyl bromoacetate

Übersicht

Beschreibung

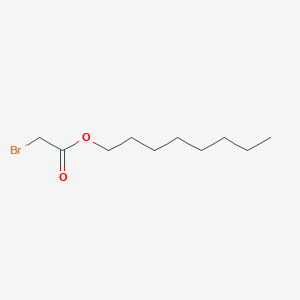

Octyl bromoacetate is a chemical compound with the molecular formula C10H19BrO2 . It is also known as Bromoacetic acid, octyl ester .

Synthesis Analysis

The synthesis of Octyl bromoacetate can be accomplished through esterification. In one study, bromoacetic acid and octyl alcohol were esterified in xylene in the presence of 0.1% p-toluene sulfonic acid (a catalyst), until the azeotropic amount of water (1.8 mL) was removed .

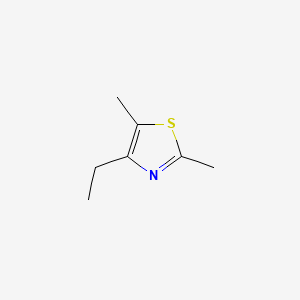

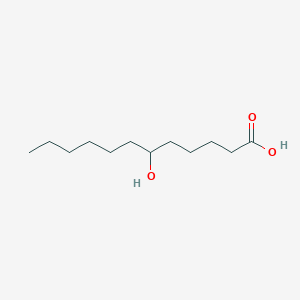

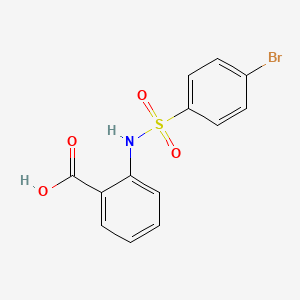

Molecular Structure Analysis

The molecular structure of Octyl bromoacetate consists of a chain of 10 carbon atoms (C10), 19 hydrogen atoms (H19), a bromine atom (Br), and two oxygen atoms (O2) . The IUPAC Standard InChIKey for Octyl bromoacetate is ZBNUZMDEFBLZIJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Octyl bromoacetate has been used in the synthesis of octyl esters. In one study, five biocatalysts were evaluated in syntheses of octyl caprylate, octyl caprate, and octyl laurate, in which conversions higher than 90% were achieved .

Wissenschaftliche Forschungsanwendungen

Triethylborane-Induced Reactions

- Triethylborane-induced bromine atom-transfer radical addition in aqueous media was studied, involving a mixture of ethyl bromoacetate and 1-octene, highlighting solvent effects on radical addition reactions (Yorimitsu et al., 2001).

Alkylation of Resorcinarenes

- Microwave-assisted alkylation of ortho-methyl-tetra-C-naphthyl-resorcinarene and its derivatives with haloalkanes and ethyl bromoacetate was conducted, leading to the production of phosphonates (Serkova et al., 2018).

Reactions in Ionic Liquids

- Triethylborane-induced radical reactions in ionic liquids, including the atom transfer radical addition of benzyl bromoacetate to 1-octene, demonstrated the polar nature of ionic liquids in these reactions (Yorimitsu & Oshima, 2002).

Electrocatalytic Reduction of Halogenated Acids

- The electrocatalytic reduction of various halogenated acids, including bromoacetic acids, was investigated using modified electrodes, offering insights into catalytic reduction of organohalide compounds (Liu et al., 2000).

Synthesis of Difluoroallenes

- A study on the synthesis of 1,1-difluoroallenes explored the reaction of carbonyl compounds with bromoacetates, indicating potential in organic synthesis applications (Yokota et al., 2009).

Ecotoxicology of Bromoacetic Acid

- Research on the ecotoxicology of bromoacetic acid on estuarine phytoplankton demonstrated its impact on ecosystem productivity, highlighting environmental implications (Gordon et al., 2015).

Synthesis of 1,3-Dihydro-Imidazol-2-Ones

- The synthesis of disubstituted 1,3-dihydro-imidazol-2-ones using a bromoacetal linker on a solid support was achieved, showing potential in medicinal chemistry (Rosse et al., 2004).

Chiral Stationary Phase for HPLC

- Bromoacetate-substituted beta-CD-bonded silica particles were used as a chiral stationary phase in HPLC, proving effective in the separation of aromatic positional and chiral isomers (Chelvi et al., 2010).

Nickel-Catalyzed Carbodifunctionalization

- Nickel-catalyzed tandem reaction of N-vinylamides with arylboronic acids and bromoacetate was developed, offering a new approach in peptide chemistry and protein engineering (Yang et al., 2020).

Zukünftige Richtungen

The future research directions for Octyl bromoacetate could involve exploring its potential applications in various fields such as medicine, biotechnology, and materials science. For instance, its role in the synthesis of esters and its potential use as a biocatalyst could be areas of future research .

Eigenschaften

IUPAC Name |

octyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-13-10(12)9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNUZMDEFBLZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324236 | |

| Record name | Octyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl bromoacetate | |

CAS RN |

38674-98-5 | |

| Record name | NSC406077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

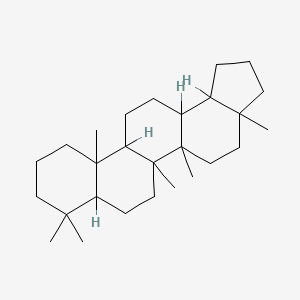

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.